4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine
Overview
Description
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C7H10N2O It is known for its unique structure, which includes a benzoxazole ring fused with a tetrahydro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with cyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1,3-benzoxazol-2-amine
- 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-amine
- 4,5,6,7-Tetrahydro-1,2-benzothiazol-3-amine
Uniqueness
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine is unique due to its specific benzoxazole ring structure fused with a tetrahydro moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Biological Activity
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine (THBA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of THBA, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
THBA is characterized by a bicyclic structure consisting of a benzene ring fused with a five-membered isoxazole ring. The amine group at the third position of the oxazole ring enhances its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 162.19 g/mol.
Mechanisms of Biological Activity
The biological activity of THBA can be attributed to its interaction with various molecular targets:
- GABA Transporters : THBA and its derivatives have been shown to inhibit GABA transporters (GATs), which are crucial in regulating neurotransmitter levels in the central nervous system. For instance, EF1502, an analog of THBA, demonstrated significant anticonvulsant effects by inhibiting GABA transport in animal models .
- Antimicrobial Activity : Studies indicate that THBA exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial DNA replication by inhibiting essential enzymes such as DNA gyrase and topoisomerase IV .
- Anti-inflammatory Effects : Isoxazole derivatives related to THBA have been reported to exhibit selective inhibition of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases .
Anticonvulsant Activity
A study evaluating the anticonvulsant properties of EF1502 revealed that it significantly reduced spontaneous interictal-like bursting in rat brain slices. At a concentration of 30 µM, it decreased burst frequency to 32% of control levels, demonstrating its potential as an effective treatment for epilepsy .
Antimicrobial Efficacy
In a comparative study, THBA was tested against several bacterial strains. The compound exhibited low micromolar inhibitory concentrations against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Anti-inflammatory Properties
Research on isoxazole derivatives indicated that compounds similar to THBA showed significant anti-inflammatory activity by selectively targeting COX-2. One study reported that certain derivatives had IC50 values in the low micromolar range for COX-2 inhibition, suggesting their utility in developing new anti-inflammatory drugs .
Comparative Analysis of Similar Compounds
Compound Name | Structure | Biological Activity | IC50 Values |
---|---|---|---|
THBA | Structure | Anticonvulsant, Antimicrobial | Low µM for E. coli |
EF1502 | Structure | GABA transporter inhibitor | 30 µM for burst frequency reduction |
4,5-Diphenyl-4-isoxazolines | Structure | Analgesic, COX-2 selective | Low µM for COX-2 |
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMJNWHCBGFYPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717390 | |
Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-64-4 | |
Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1,2-benzoxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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